[2-(2-Hydroxyethoxy)ethoxy]acetic Acid
Overview
Description
“[2-(2-Hydroxyethoxy)ethoxy]acetic Acid”, also known as β-hydroxyethoxyacetic acid, is the main urinary metabolite of 1,4-Dioxane . It is a reliable and sensitive short-term biomarker in urine .
Synthesis Analysis
The synthesis of “this compound” involves the use of polymeric PEG-based chains in bioconjugates . The attachment of this linker moiety to various molecules has been described in numerous reviews .Molecular Structure Analysis
The molecular formula of “this compound” is C6H12O5 . Its average mass is 164.156 Da and its monoisotopic mass is 164.068466 Da .Chemical Reactions Analysis
“this compound” is used in the development of chemically modified peptide nucleic acid (PNA) as a probe for qualitative and quantitative detection of DNA . It is also used in the preparation and studies of the biological activities of kappa agonist CovX-bodies .Physical and Chemical Properties Analysis
“this compound” is a transparent liquid . It has a density of 1.161 g/mL at 25 °C . Its pKa is predicted to be 3.39±0.10 .Scientific Research Applications
Role in Antioxidant Activity and Reactive Oxygen Species Generation
Hydroxycinnamic acids (HCAs), which share structural similarities with [2-(2-Hydroxyethoxy)ethoxy]acetic acid, exhibit significant antioxidant properties. The structure-activity relationships (SARs) of these compounds suggest that modifications to the aromatic ring and carboxylic function can enhance their antioxidant effectiveness. This is critical for the management of oxidative stress-related diseases (Razzaghi-Asl et al., 2013). Extracellularly secreted plant peroxidases, involved in the generation of reactive oxygen species (ROS), also hint at the potential biochemical roles of similar compounds in plant defense and growth induction (Kawano, 2003).
Biotechnological and Industrial Applications
The biotechnological routes based on lactic acid production from biomass highlight the importance of hydroxycarboxylic acids in producing valuable chemicals such as pyruvic acid, acrylic acid, and lactate ester. This underscores the potential of this compound and its analogues in green chemistry and as feedstock for the synthesis of biodegradable polymers and other chemicals (Gao, Ma, & Xu, 2011).
Environmental and Health Implications
Studies on the environmental fate of alkylphenols and alkylphenol ethoxylates, including their biodegradation and potential endocrine-disrupting effects, provide a context for assessing the environmental behavior and impact of structurally related compounds like this compound. Understanding these aspects is crucial for evaluating the safety and ecological compatibility of chemicals derived from or related to this compound (Ying, Williams, & Kookana, 2002).
Mechanism of Action
Target of Action
Hydroxy-PEG2-CH2CO2H, also known as [2-(2-Hydroxyethoxy)ethoxy]acetic Acid, HO-PEG2-CH2COOH, or Hydroxy-PEG2-CH2COOH, is a PEG-based linker . The primary targets of this compound are primary amine groups . These groups are prevalent in biological systems, particularly in proteins, where they play crucial roles in protein structure and function.
Mode of Action
The terminal carboxylic acid of Hydroxy-PEG2-CH2CO2H can react with primary amine groups in the presence of activators such as EDC or HATU to form a stable amide bond . This reaction allows the compound to link to other molecules, particularly proteins, through the formation of these bonds.
Biochemical Pathways
The exact biochemical pathways affected by Hydroxy-PEG2-CH2CO2H are dependent on the specific molecules it is linked to. The hydrophilic peg spacer in the compound increases solubility in aqueous media , which can influence the distribution and interaction of the linked molecules within biological systems.
Pharmacokinetics
The ADME properties of Hydroxy-PEG2-CH2CO2H are largely influenced by the molecules it is linked to. The hydrophilic peg spacer can enhance the solubility of the compound in aqueous media , potentially improving its bioavailability.
Result of Action
The result of Hydroxy-PEG2-CH2CO2H’s action is the formation of a stable amide bond with primary amine groups . This allows the compound to link to other molecules, particularly proteins, altering their properties and potentially their function within biological systems.
Action Environment
The action of Hydroxy-PEG2-CH2CO2H can be influenced by various environmental factors. For instance, the presence of activators such as EDC or HATU is necessary for the compound to form a stable amide bond with primary amine groups . Additionally, the pH and temperature of the environment can impact the efficiency of this reaction.
Safety and Hazards
“[2-(2-Hydroxyethoxy)ethoxy]acetic Acid” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system . It should be kept away from open flames, hot surfaces, and sources of ignition . Precautionary measures against static discharge should be taken .
Future Directions
“[2-(2-Hydroxyethoxy)ethoxy]acetic Acid” is currently being used in the development of chemically modified peptide nucleic acid (PNA) as a probe for qualitative and quantitative detection of DNA . It is also used in the preparation and studies of the biological activities of kappa agonist CovX-bodies . The future directions of this compound could involve further exploration of these applications and potentially discovering new ones.
Biochemical Analysis
Biochemical Properties
[2-(2-Hydroxyethoxy)ethoxy]acetic acid plays a crucial role in biochemical reactions, particularly as a metabolite in the oxidation pathway of 1,4-Dioxane. The compound is formed through the action of cytochrome P450 monooxygenase enzymes, which oxidize 1,4-Dioxane to this compound . This interaction highlights the compound’s involvement in detoxification processes and its importance in monitoring environmental and occupational exposure to 1,4-Dioxane.
Cellular Effects
The effects of this compound on various cell types and cellular processes are significant. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can induce oxidative stress and disrupt normal cellular functions, leading to potential cytotoxic effects . These impacts underscore the importance of understanding the cellular mechanisms affected by this compound.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. The compound’s ability to form stable complexes with proteins and enzymes under acidic conditions suggests a mechanism involving the modulation of enzyme activity and subsequent changes in gene expression . This mechanism is critical for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable under acidic conditions but may degrade under neutral or basic conditions . Long-term studies have shown that prolonged exposure to this compound can lead to persistent alterations in cellular function, including changes in metabolic activity and gene expression . These findings highlight the importance of monitoring the temporal stability and effects of the compound in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can induce significant toxic effects . Studies have reported threshold effects, where a certain dosage level leads to observable changes in cellular and metabolic functions. Additionally, high doses of this compound can result in adverse effects, including oxidative stress and cytotoxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily as a metabolite of 1,4-Dioxane. The compound is rapidly excreted in urine, indicating its role in detoxification processes . Enzymes such as cytochrome P450 monooxygenase are involved in its formation, and the compound’s presence in metabolic pathways highlights its significance in monitoring exposure to environmental toxins .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific tissues are influenced by these interactions, which are crucial for understanding its distribution and potential effects on cellular function .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms are essential for understanding how this compound exerts its effects at the cellular level and its potential therapeutic applications .
Properties
IUPAC Name |
2-[2-(2-hydroxyethoxy)ethoxy]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c7-1-2-10-3-4-11-5-6(8)9/h7H,1-5H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRBXPAHXMGDVNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51951-04-3 | |
Record name | 2-[2-(2-hydroxyethoxy)ethoxy]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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